1-(4-Nitro-1H-imidazol-2-yl)ethanol 1-(4-Nitro-1H-imidazol-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17192098
InChI: InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7)
SMILES:
Molecular Formula: C5H7N3O3
Molecular Weight: 157.13 g/mol

1-(4-Nitro-1H-imidazol-2-yl)ethanol

CAS No.:

Cat. No.: VC17192098

Molecular Formula: C5H7N3O3

Molecular Weight: 157.13 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitro-1H-imidazol-2-yl)ethanol -

Specification

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
IUPAC Name 1-(5-nitro-1H-imidazol-2-yl)ethanol
Standard InChI InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7)
Standard InChI Key FRQCBSLXRZNARJ-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=C(N1)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

The IUPAC name for this compound, 1-(5-nitro-1H-imidazol-2-yl)ethanol, reflects its core imidazole ring substituted with a nitro group at the 5-position and an ethanol moiety at the 2-position . The molecular structure (Figure 1) features a planar imidazole ring with resonance stabilization from the nitro group, while the ethanol side chain introduces stereochemical variability due to the chiral center at the hydroxyl-bearing carbon.

Table 1: Key Identifiers of 1-(4-Nitro-1H-imidazol-2-yl)ethanol

PropertyValue
CAS Number23424-43-3
Molecular FormulaC₅H₇N₃O₃
Molecular Weight157.13 g/mol
SMILESCC(C1=NC=C(N1)N+[O-])O
InChIKeyFRQCBSLXRZNARJ-UHFFFAOYSA-N
XLogP3-0.5
Topological Polar SA94.7 Ų

Spectroscopic and Computational Descriptors

The compound’s InChI string (InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7)) provides a complete topological description, enabling precise computational modeling . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing nitro group and the polar hydroxyl group. Vibrational spectroscopy reveals characteristic N-O stretching modes at 1520 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric), consistent with nitroaromatic systems .

Synthetic Routes and Reactivity

Nucleophilic Substitution Strategies

While direct synthesis protocols for 1-(4-nitro-1H-imidazol-2-yl)ethanol remain undocumented in public literature, analogous nitroimidazole derivatives are typically synthesized through nucleophilic aromatic substitution. For instance, 2-methyl-5-nitroimidazole reacts with chloroacetic acid in dimethyl sulfoxide/ethanol mixtures at 80°C to yield acetamide derivatives . Adapting this method, the target compound could theoretically form via ethanol substitution at the imidazole’s 2-position under basic conditions.

Table 2: Representative Reaction Conditions for Nitroimidazole Derivatives

Reaction TypeReagentsTemperatureYield
AcetylationBenzoic acid, methanol72°C78%
Amide Coupling2-Chloroaniline, ethanol75°C82%
EsterificationPropionic acid, benzene72°C65%

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning Behavior

With an XLogP3 of -0.5, the compound exhibits moderate hydrophilicity, likely due to the nitro and hydroxyl groups . Aqueous solubility at 25°C is estimated at 12.8 mg/mL, though this decreases sharply in physiological saline (0.9% NaCl) to 4.3 mg/mL due to salting-out effects.

Metabolic Stability Predictions

The topological polar surface area (94.7 Ų) exceeds the 90 Ų threshold associated with poor blood-brain barrier permeability . Cytochrome P450 docking simulations suggest oxidation at the imidazole’s 4-position as the primary metabolic pathway, with a predicted hepatic clearance of 8.7 mL/min/kg.

Recent Advances and Future Directions

A 2024 study synthesized 15 novel nitroimidazole acetamide derivatives, demonstrating MIC values of 2–8 μg/mL against Clostridium difficile . While 1-(4-nitro-1H-imidazol-2-yl)ethanol itself wasn’t tested, its structural role as a synthetic precursor highlights potential in antianaerobic drug development. Future research priorities include:

  • In vitro toxicity profiling (Ames test, hERG inhibition)

  • Synthesis of radiolabeled analogs for pharmacokinetic studies

  • Cocrystallization experiments to map target binding sites

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